![molecular formula C12H12O B14164216 4-Methyl-1-phenylpent-1-yn-3-one CAS No. 5923-10-4](/img/structure/B14164216.png)
4-Methyl-1-phenylpent-1-yn-3-one
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Overview
Description
4-Methyl-1-phenylpent-1-yn-3-one is an organic compound with the molecular formula C12H12O. It is a member of the ynone family, characterized by the presence of a triple bond and a carbonyl group within the same molecule. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-phenylpent-1-yn-3-one typically involves the reaction of an appropriate acid chloride with a terminal alkyne in the presence of a catalyst such as copper iodide. This reaction proceeds under mild conditions and yields the desired ynone through a coupling reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1-phenylpent-1-yn-3-one undergoes various chemical reactions, including:
Reduction: Catalyzed by phosphine, the ynone can be reduced to propargylic alcohols using mild hydride donors.
Condensation: Reacts with arylhydrazines to form dihydropyrazoles.
Cyclization: Can be transformed into furanones through base-catalyzed intramolecular cyclization.
Common Reagents and Conditions:
Reduction: Tributyl phosphine, pinacolborane, and tert-butanol in dichloromethane.
Condensation: Phenylhydrazine or 4-methylphenylhydrazine in ethanol at room temperature.
Cyclization: Potassium hydroxide at room temperature.
Major Products:
Reduction: Propargylic alcohols.
Condensation: Dihydropyrazoles.
Cyclization: Furanones.
Scientific Research Applications
4-Methyl-1-phenylpent-1-yn-3-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenylpent-1-yn-3-one involves its reactivity as a polycentric electrophile. The presence of multiple electrophilic sites allows it to participate in various nucleophilic addition and cyclization reactions. These reactions often lead to the formation of heterocyclic compounds with significant biological activity .
Comparison with Similar Compounds
4,4-Dimethyl-1-phenylpent-1-yn-3-one: Similar structure but with additional methyl groups.
3-Methyl-1-phenylpent-1-yn-3-ol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness: 4-Methyl-1-phenylpent-1-yn-3-one is unique due to its specific combination of a triple bond and a carbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
5923-10-4 |
---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-methyl-1-phenylpent-1-yn-3-one |
InChI |
InChI=1S/C12H12O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10H,1-2H3 |
InChI Key |
AOOHPXMHKBITKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
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